1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-15-7-4-8-16(27-2)17(15)18(23)21-10-9-20-19(21)28-12-13-5-3-6-14(11-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZXAZCQOXUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the nitrophenyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using dimethoxybenzene derivatives.
Attachment of the Nitrophenyl Group: This can be done through nucleophilic substitution reactions using nitrophenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several imidazole derivatives documented in the evidence. Key comparisons include:
*Estimated based on substituent contributions.
Key Differences and Implications
- Substituent Effects: The 2,6-dimethoxybenzoyl group in the target compound contrasts with the tert-butyl-dimethylbenzyl group in xylometazoline. The 3-nitrobenzylsulfanyl moiety introduces both electron-withdrawing (nitro) and sulfur-based reactivity, differing from the 4-nitrophenyl group in ’s antimicrobial imidazoles. This could influence binding to bacterial targets .
Biological Activity :
- Xylometazoline’s adrenergic activity arises from its tertiary-butyl and dimethylbenzyl groups, which stabilize receptor interactions . The target compound’s nitro and methoxy substituents may redirect activity toward antimicrobial or anti-inflammatory pathways.
- Triazole-linked imidazoles () exhibit enhanced antifungal activity due to heterocyclic synergy, a feature absent in the target compound but relevant for future derivatization .
Synthetic Routes :
Crystallographic and Computational Insights
- Programs like SHELXL () and Mercury () enable structural validation and intermolecular interaction analysis. For example, xylometazoline’s crystal packing (via Mercury) reveals hydrophobic interactions critical for stability .
- Computational modeling (absent in evidence but inferred) could predict the target compound’s solubility and reactivity based on nitro and sulfanyl groups.
Biological Activity
1-(2,6-Dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 305.36 g/mol
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Target Organisms |
|---|---|---|
| 1 | 20 | E. coli |
| 2 | 22 | Staphylococcus aureus |
| 3 | 25 | Bacillus subtilis |
| Reference | 28 | Streptomycin |
The above table illustrates the efficacy of different imidazole derivatives, indicating that compounds similar to our target compound exhibit significant antibacterial activity .
Anticancer Potential
Research indicates that imidazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism is crucial for developing new anticancer therapies.
A study revealed that the compound could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction. The underlying mechanism involves the modulation of signaling pathways associated with cell survival and death .
The biological activity of imidazole derivatives often involves:
- Inhibition of Enzymatic Activity : Many imidazoles act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors, altering cellular responses and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
In a recent study published in Pharmaceutical Research, researchers synthesized a series of imidazole derivatives and tested their antibacterial efficacy against common pathogens. The results showed that certain derivatives had a higher zone of inhibition compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of imidazole derivatives. The researchers found that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identify functional groups (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion for C₁₉H₁₈N₂O₅S) .
Advanced Research Question
- Quantum chemical calculations :
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .
- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may arise from:
- Purity variability : Use HPLC (≥95% purity) and elemental analysis to validate compound integrity .
- Assay conditions : Standardize protocols (e.g., MIC for antimicrobial activity; cell line-specific IC₅₀ for cytotoxicity) .
- Solubility effects : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Orthogonal assays : Cross-validate results using fluorescence-based vs. colorimetric assays .
How can mechanistic insights into its reactivity inform catalytic applications?
Advanced Research Question
- Kinetic studies : Monitor reaction rates under varying conditions (pH, temperature) to propose mechanisms.
- Example: Thioether oxidation to sulfoxide derivatives using H₂O₂, tracked via ¹H NMR .
- Steric/electronic analysis : The 2,6-dimethoxy groups impose steric hindrance, directing regioselectivity in electrophilic substitutions .
- Catalytic potential : Explore use as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .
What are the best practices for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
